Physicochemical Profiling and Synthetic Utility of 3-Amino-4-methoxybenzenesulfonamide Hydrochloride
Physicochemical Profiling and Synthetic Utility of 3-Amino-4-methoxybenzenesulfonamide Hydrochloride
Executive Overview
3-Amino-4-methoxybenzenesulfonamide hydrochloride is a highly versatile, multi-functional building block utilized extensively in medicinal chemistry, materials science, and dye synthesis. Structurally, it features an electron-rich anisole core, a reactive primary amine, and a polar, hydrogen-bonding sulfonamide group. While the free base is commonly used in organic synthesis, the hydrochloride salt form provides critical advantages in solid-state stability, shelf-life, and aqueous solubility, making it the preferred form for rigorous pharmaceutical research and development.
This technical guide details the physicochemical properties, synthetic pathways, and self-validating analytical protocols required to handle and characterize this compound effectively.
Structural Dynamics and Physicochemical Properties
The chemical behavior of 3-amino-4-methoxybenzenesulfonamide is governed by the opposing electronic effects of its substituents. The methoxy group at the C4 position acts as an electron-donating group (EDG) via resonance, increasing the electron density of the aromatic ring. While this activates the ring toward electrophilic aromatic substitution, it also makes the primary amine at C3 susceptible to oxidation.
Converting the free base to the hydrochloride salt protonates the amine, significantly reducing its nucleophilicity and oxidative liability during storage[1]. This salt formation also increases the compound's solubility in polar and aqueous solvent systems, which is highly advantageous for downstream biological assays and pharmaceutical formulations[2].
Table 1: Physicochemical and Identification Data
| Property | Value |
| Compound Name | 3-Amino-4-methoxybenzenesulfonamide hydrochloride |
| Free Base CAS Number | 6973-08-6 |
| Hydrochloride Salt CAS Number | 2973762-61-5 |
| Molecular Formula (Salt) | C₇H₁₁ClN₂O₃S |
| Molecular Weight (Salt) | 238.69 g/mol |
| Exact Mass [M+H]⁺ (Base) | 203.048 m/z |
| Recommended Storage | Inert atmosphere, room temperature |
Synthetic Pathway and Reactivity Profile
To obtain 3-amino-4-methoxybenzenesulfonamide, the standard synthetic route involves the chemoselective reduction of 4-methoxy-3-nitrobenzenesulfonamide. The nitro group is selectively reduced to an amine using catalytic hydrogenation (e.g., Pd/C, H₂) or alternative electro-chemical methods that leave the sulfonamide moiety intact[3]. Subsequent treatment with anhydrous hydrogen chloride in an ethereal solvent precipitates the highly stable hydrochloride salt.
Caption: Synthetic pathway of 3-Amino-4-methoxybenzenesulfonamide hydrochloride.
Self-Validating Analytical Characterization Protocols
To ensure the trustworthiness of the compound before downstream application, rigorous analytical characterization is required. The following protocols establish a self-validating system for purity and structural confirmation, cross-referencing mass accuracy with nuclear magnetic resonance.
UHPLC-ESI-MS Workflow
Causality & Rationale: The sulfonamide group can undergo hydrolysis under harsh conditions, and the amine can oxidize. LC-MS confirms both chromatographic purity and the intact molecular mass. Formic acid is utilized in the mobile phase to ensure the amine remains protonated, which improves peak shape and ionization efficiency in positive mode.
Step-by-Step Protocol:
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Sample Preparation: Dissolve 1.0 mg of the HCl salt in 1.0 mL of LC-MS grade Methanol. Dilute to 10 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.
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System Suitability: Inject a blank (solvent only) to establish a baseline and verify the absence of column carryover. This step is critical for validating the integrity of the subsequent sample run.
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Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.
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Mass Spectrometry: Operate the mass spectrometer in Electrospray Ionization (ESI) positive mode. Monitor for the [M+H]⁺ ion at m/z 203.048, which corresponds to the ionized free base, as the HCl salt dissociates entirely in solution[4].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Rationale: NMR provides unambiguous confirmation of the substitution pattern on the aromatic ring. DMSO-d₆ is selected as the solvent because it is highly polar, fully solubilizing the hydrochloride salt while shifting the exchangeable protons (NH₂, SO₂NH₂) downfield, preventing overlap with the critical aromatic signals.
Step-by-Step Protocol:
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Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of anhydrous DMSO-d₆.
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Acquisition: Acquire ¹H NMR at 400 MHz (16 scans) and ¹³C NMR at 100 MHz (256 scans) at 298 K.
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Data Validation: The methoxy protons should appear as a sharp singlet integrating to 3H around 3.8–3.9 ppm. The aromatic protons will display a characteristic ABX spin system due to the 1,2,4-substitution pattern, confirming the structural integrity of the core.
Caption: Self-validating analytical workflow for structural confirmation and purity assessment.
Applications in Pharmaceutical Development
The 3-amino-4-methoxybenzenesulfonamide scaffold is heavily utilized in the synthesis of advanced pharmaceutical intermediates. The sulfonamide group is a well-established pharmacophore, frequently acting as a hydrogen bond donor/acceptor in the active sites of target proteins, making it a staple in the development of antimicrobial agents and carbonic anhydrase inhibitors[2]. Furthermore, the primary amine serves as a versatile synthetic handle; it can be diazotized to form azo dyes or coupled with electrophiles to generate structurally complex drug candidates[2].
Sources
- 1. 2973762-61-5|3-Amino-4-methoxybenzenesulfonamide hydrochloride|BLD Pharm [bldpharm.com]
- 2. CAS 97-35-8: 3-Amino-N,N-diethyl-4-methoxybenzenesulfonami… [cymitquimica.com]
- 3. 4-methoxy-3-nitrobenzenesulfonamide | 22939-93-1 | Benchchem [benchchem.com]
- 4. PubChemLite - 3-amino-4-methoxybenzenesulfonamide (C7H10N2O3S) [pubchemlite.lcsb.uni.lu]
